BenchChemオンラインストアへようこそ!

3-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Lipophilicity Permeability Drug Design

3-Fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 1049495‑22‑8) is a synthetic sulfonamide that integrates a 6‑oxopyridazin‑1(6H)‑yl pharmacophore with a meta‑fluorobenzenesulfonamide moiety via an ethylene linker. This compound belongs to the pyridazinone‑substituted benzenesulfonamide class, which has demonstrated multi‑target pharmacological profiles including inhibition of monoamine oxidase B (MAO‑B), carbonic anhydrase IX (hCA IX), and cellular chloride channels.

Molecular Formula C12H12FN3O3S
Molecular Weight 297.3
CAS No. 1049495-22-8
Cat. No. B2669457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
CAS1049495-22-8
Molecular FormulaC12H12FN3O3S
Molecular Weight297.3
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2)F
InChIInChI=1S/C12H12FN3O3S/c13-10-3-1-4-11(9-10)20(18,19)15-7-8-16-12(17)5-2-6-14-16/h1-6,9,15H,7-8H2
InChIKeyKDJDKSCZJGAZCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 1049495-22-8): Structural Identity and Class Context for Informed Procurement


3-Fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 1049495‑22‑8) is a synthetic sulfonamide that integrates a 6‑oxopyridazin‑1(6H)‑yl pharmacophore with a meta‑fluorobenzenesulfonamide moiety via an ethylene linker [1]. This compound belongs to the pyridazinone‑substituted benzenesulfonamide class, which has demonstrated multi‑target pharmacological profiles including inhibition of monoamine oxidase B (MAO‑B), carbonic anhydrase IX (hCA IX), and cellular chloride channels [2]. The presence of the electron‑withdrawing fluorine at the 3‑position of the phenyl ring distinguishes it from non‑fluorinated or para‑substituted analogs and is associated with modulated lipophilicity (XLogP3‑AA = 0.2), metabolic stability, and target‑binding geometry that cannot be assumed for other in‑class compounds [1].

Why 3-Fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide Cannot Be Assumed Interchangeable with Other Pyridazinone Benzenesulfonamides


Within the pyridazinone benzenesulfonamide series, small structural modifications lead to pronounced selectivity shifts and potency cliffs. For instance, among seventeen analogs evaluated against MAO‑A and MAO‑B, only two compounds bearing specific substituents exhibited appreciable MAO‑B inhibition (IC₅₀ = 2.90 µM and 4.36 µM), while the remainder—including close structural neighbors—were inactive [1]. Similarly, in hCA IX inhibition, relocation of a single substituent on the terminal phenyl ring altered Ki values by more than an order of magnitude and abrogated cancer‑cell selectivity [2]. The 3‑fluoro substitution and the two‑carbon ethylene spacer in the target compound define a unique chemical space that cannot be genericized: replacement with a propyl linker, a non‑fluorinated phenyl, or a 4‑fluoro isomer results in a molecule with predictably different target engagement, solubility, and ADME properties. These precedents establish that functional substitution within this scaffold is not tolerated without quantitative verification, making indiscriminate substitution a source of experimental irreproducibility.

Quantitative Differentiation Evidence for 3-Fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 1049495‑22‑8)


Meta-Fluoro vs. Parent Phenyl: Lipophilicity and Permeability Differentiation

The 3‑fluoro substituent on the benzenesulfonamide ring of the target compound reduces computed logP (XLogP3‑AA = 0.2) relative to the non‑fluorinated parent scaffold, while simultaneously increasing the density of hydrogen‑bond acceptors (HBA count = 6). This balance of polarity and HBA capacity is critical for passive permeability and aqueous solubility. In a comparative series of pyridazinone benzenesulfonamides, introduction of halogen substituents on the terminal phenyl ring was shown to modulate both logP and target‑binding geometry in silico, with fluorine specifically cited as a preferred substituent for maintaining drug‑like property space [1]. The target compound’s XLogP3‑AA of 0.2 places it near the center of the optimal range for oral bioavailability (0–3), whereas the non‑fluorinated parent would be expected to exhibit a lower logP with reduced membrane partitioning [2].

Lipophilicity Permeability Drug Design

Ethylene vs. Propylene Linker: Impact on Conformational Flexibility and Target Engagement

The target compound incorporates a two‑carbon (ethylene) spacer between the sulfonamide nitrogen and the pyridazinone ring, positioning it in a distinct conformational class relative to propyl‑linked analogs such as 3‑fluoro‑N‑(3‑(6‑oxopyridazin‑1(6H)‑yl)propyl)benzenesulfonamide. The rotatable bond count of the target compound (5) permits a restricted ensemble of low‑energy conformers that pre‑organizes the sulfonamide and pyridazinone pharmacophores for bidentate interactions with target proteins. Systematic SAR studies in the broader pyridazinone benzenesulfonamide series have demonstrated that linker length is a critical determinant of both potency and selectivity: shortening or lengthening the alkylene chain by a single methylene unit can convert an active inhibitor into an inactive compound against MAO‑B [1]. Although direct head‑to‑head data for the ethylene vs. propylene linker do not exist for this precise pair, the class‑level SAR indicates that linker geometry is non‑negotiable and compound‑specific [1].

Linker Optimization Conformational Analysis SAR

Hydrogen‑Bond Acceptor Capacity: Differentiation from 4‑Fluoro and Des‑Fluoro Isomers via Computed Molecular Descriptors

The target compound presents 6 hydrogen‑bond acceptors (HBA = 6), comprising the sulfonamide oxygen atoms, the pyridazinone carbonyl, and the fluorine atom. Fluorine in the meta position contributes to the HBA count while preserving the hydrogen‑bond donor count at 1 (the sulfonamide NH). By comparison, 4‑fluoro isomers possess the same gross HBA count but exhibit a different spatial distribution of the electronegative fluorine, which alters the molecular electrostatic potential (MEP) surface and can redirect hydrogen‑bonding interactions with protein residues. The class‑level SAR in hCA IX inhibition confirms that the position of substituents on the terminal phenyl ring—rather than their mere presence—controls both enzyme inhibition potency and selectivity over off‑target isoforms such as hCA I and hCA II [1]. While direct isomeric comparison data for the target compound are not published, the precedent establishes that meta‑ vs. para‑fluorination is a meaningful procurement‑level differentiation point.

Molecular Descriptors H‑Bond Acceptor Isomeric Differentiation

Cytotoxic Activity Against HT‑1080 Fibrosarcoma Cells: Preliminary Data Suggesting Anticancer Differentiation

Preliminary screening data indicate that pyridazinone‑substituted benzenesulfonamides structurally related to the target compound exhibit IC₅₀ values as low as 19.56 µM against HT‑1080 human fibrosarcoma cells in vitro, with the fluorine substituent implicated in enhancing lipophilicity and target‑binding affinity . The specific contribution of the 3‑fluoro substitution versus other halogen or alkyl substituents has not been isolated in a head‑to‑head comparison for the target compound, and the precise IC₅₀ of the target compound itself remains listed as “Pending Evaluation” in available vendor‑curated datasets . However, the structural precedent aligns with findings from the hCA IX series, where fluorine‑containing analogs displayed selective growth inhibition of PANC‑1 and SK‑MEL‑2 cancer cells relative to normal ARPE‑19 cells at a screening concentration of 50 µM [1]. Users procuring this compound for anticancer screening should weigh the presence of the 3‑fluoro pharmacophore as a positive, though unvalidated, differentiation factor relative to des‑fluoro congeners.

Anticancer Cytotoxicity HT‑1080 Fibrosarcoma

Chloride Channel Inhibition Patent Landscape: Structural Uniqueness within the Pyridazine Sulfonamide Series

The patent family WO2010123822A1 and its US counterpart US20110288093 disclose a genus of pyridazine sulfonamide derivatives as inhibitors of chloride channels (CFTR, CaCC, VRAC) for treating secretory diarrhea and polycystic kidney disease [1]. The target compound, bearing a 3‑fluoro substituent and an unsubstituted pyridazinone ring at the 3‑position, occupies a distinct chemical subspace within the Markush structures of these patents. Specifically, generic Formula I encompasses R² as an aryl group optionally substituted with halogen, but the exemplified compounds in Tables 1–3 predominantly feature larger, substituted aryl or heteroaryl groups at the pyridazinone 3‑position. The target compound’s minimalistic decoration—a hydrogen at the pyridazinone 3‑position combined with a meta‑fluoro on the benzenesulfonamide—represents a less‑explored sub‑series that may yield differential selectivity profiles against chloride channel subtypes. Procurement of this compound thus enables exploration of a SAR region that is under‑represented in the primary patent examples, potentially offering novelty in follow‑up intellectual property [1].

CFTR Chloride Channel Patent Analysis Diarrhea

Optimal Application Scenarios for 3-Fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide Based on Differentiation Evidence


Structure‑Guided Medicinal Chemistry Campaigns Targeting MAO‑B or hCA IX

The 3‑fluoro substitution combined with the ethylene linker provides a pre‑organized scaffold (5 rotatable bonds) with a logP of 0.2, which is compatible with CNS drug‑like property guidelines. The class has demonstrated MAO‑B inhibition (IC₅₀ = 2.90–4.36 µM) and hCA IX‑selective antiproliferative activity [3]. Structure‑based design teams can use this compound as a starting point for fragment growing or bioisosteric replacement, exploiting the meta‑fluorine’s ability to engage in multipolar C–F···protein interactions that are inaccessible to des‑fluoro or para‑fluoro isomers [4].

Chloride Channel Inhibitor Screening and CFTR Pharmacology

The compound resides within the generic scope of WO2010123822A1 but represents a distinct, minimally substituted sub‑series not exhaustively exemplified in the patent tables [3]. Laboratories investigating CFTR, CaCC, or VRAC chloride channels may obtain differential selectivity data by profiling this compound alongside heavily substituted patent examples, potentially identifying subtype‑selective starting points or intellectual property opportunities [3].

Anticancer Phenotypic Screening in Mesenchymal and Hypoxic Cancer Models

Preliminary data suggest that structurally related pyridazinone benzenesulfonamides achieve IC₅₀ values near 20 µM against HT‑1080 fibrosarcoma cells, and fluorine‑containing analogs in the hCA IX series exhibit selective growth inhibition of PANC‑1 and SK‑MEL‑2 cancer lines over normal ARPE‑19 cells at 50 µM [3]. This compound is appropriate for inclusion in medium‑throughput anticancer panels where fluorine‑mediated cytotoxicity enhancement is a hypothesis under investigation [4].

Computational Chemistry and QSAR Model Building

With well‑defined computed descriptors—XLogP3‑AA = 0.2, HBA = 6, HBD = 1, rotatable bonds = 5 [3]—this compound serves as a calibration point for QSAR models predicting the effect of meta‑fluoro substitution on solubility, permeability, and target affinity within sulfonamide chemical space. Its intermediate lipophilicity and balanced HBA/HBD profile make it a useful reference for benchmarking in silico ADME predictions against experimental data generated in‑house.

Quote Request

Request a Quote for 3-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.